An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, computational predictions, and established analytical methodologies to present a thorough profile. The document covers the molecular structure, plausible synthetic routes, and key physicochemical parameters including spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), solubility, and pKa. Standardized experimental protocols for the determination of these properties are also detailed to ensure methodological rigor. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel imidazo[4,5-b]pyridine derivatives in drug discovery and development.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural analogy to purines, which allows for its interaction with a wide range of biological targets.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antiproliferative, antiviral, and antibacterial properties.[1][2] The specific compound, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine, is a methylated derivative with a hydroxyl group at the 2-position, which can significantly influence its electronic properties, hydrogen bonding capacity, and metabolic stability. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent.
Molecular Structure and Chemical Identity
The chemical structure of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is characterized by a fused imidazole and pyridine ring system with methyl groups at positions 1, 5, and 6, and a hydroxyl group at position 2.
Caption: Chemical structure of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Table 1: Chemical Identity
| Identifier | Value |
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.21 g/mol |
| IUPAC Name | 1,5,6-Trimethyl-1H-imidazo[4,5-b]pyridin-2-ol |
| Canonical SMILES | CC1=CC2=C(N=C1C)N(C(=O)N2)C |
| InChI Key | (Predicted) |
Synthesis Pathway
While a specific synthesis for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is not explicitly documented, a plausible synthetic route can be extrapolated from established methods for analogous compounds.[3] A common approach involves the cyclization of a substituted diaminopyridine precursor.
Caption: Proposed synthetic workflow for 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
Experimental Protocol: Synthesis (Hypothetical)
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Step 1: Formation of the Urea Intermediate. To a solution of 4,5-dimethyl-2,3-diaminopyridine in a suitable aprotic solvent (e.g., dichloromethane), slowly add one equivalent of methyl isocyanate at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Step 2: Cyclization. The resulting urea derivative is then subjected to cyclization. This can be achieved by heating in a high-boiling point solvent such as diphenyl ether or by treatment with a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.
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Step 3: N-methylation. The resulting 2-Hydroxy-5,6-dimethyl-1H-imidazo[4,5-b]pyridine is then N-methylated at the 1-position. This can be accomplished by reacting with a methylating agent such as methyl iodide in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF).
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Step 4: Purification. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Physicochemical Properties
Physical State and Appearance
Based on related imidazo[4,5-b]pyridine compounds, 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine is predicted to be a solid at room temperature, likely appearing as a crystalline powder.
Melting Point
The melting point of the analogous compound, 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, is reported to be in the range of 294-296 °C.[4] The presence of a hydroxyl group in place of an amino group may lead to a different crystal packing and intermolecular hydrogen bonding, thus a different melting point is expected.
Solubility
The solubility of imidazo[4,5-b]pyridine derivatives is variable. The amino analog is soluble in methanol.[4] The hydroxyl group in the target compound is expected to confer some polarity, suggesting potential solubility in polar organic solvents such as methanol, ethanol, and DMSO. Aqueous solubility is likely to be pH-dependent.
pKa
The pKa values are critical for understanding the ionization state of the molecule at physiological pH. The imidazo[4,5-b]pyridine core contains both acidic (hydroxyl) and basic (pyridine and imidazole nitrogens) functionalities. The pKa of the hydroxyl group is expected to be in the range of 8-10, while the pKa of the protonated pyridine nitrogen is likely to be around 4-6.
Table 2: Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Analog Value | Source |
| Melting Point (°C) | ~294-296 (for 2-amino analog) | [4] |
| Solubility | Soluble in Methanol (for 2-amino analog) | [4] |
| logP (Predicted) | 1.5 - 2.5 | Computational Prediction |
| pKa (acidic, -OH) | 8 - 10 | Prediction based on similar structures |
| pKa (basic, pyridine N) | 4 - 6 | Prediction based on similar structures |
Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups, likely in the range of δ 2.0-4.0 ppm. The aromatic proton on the pyridine ring would appear further downfield. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl-like carbon at the 2-position will have a characteristic chemical shift in the range of δ 150-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methyl and aromatic groups will appear around 2800-3100 cm⁻¹. The C=O stretching vibration of the pyridone tautomer will be observed around 1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 177.21. Fragmentation patterns can provide further structural information.
Experimental Protocol: Spectroscopic Analysis
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NMR Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
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NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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IR Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an ATR accessory.
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IR Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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MS Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) for analysis by electrospray ionization (ESI) or other appropriate ionization techniques.
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MS Data Acquisition: Obtain the mass spectrum in the positive or negative ion mode.
Biological Significance and Potential Applications
While the biological activity of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine has not been reported, the imidazo[4,5-b]pyridine scaffold is present in numerous biologically active molecules.[1][2] For instance, certain derivatives have shown potent antiproliferative activity against various cancer cell lines.[2] The N-hydroxy metabolite of a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has been implicated in its carcinogenic activity.[5][6] Therefore, the introduction of a hydroxyl group at the 2-position could modulate the biological activity profile of the parent scaffold, potentially leading to new therapeutic agents. Further investigation into the biological effects of this specific compound is warranted.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine. In the absence of direct experimental data, a comprehensive profile has been constructed through the use of data from analogous compounds, computational predictions, and established analytical protocols. The information presented herein is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further investigation into this promising class of heterocyclic compounds.
References
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Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine - ResearchGate. Available from: [Link]
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Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat - PubMed. Available from: [Link]
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2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine | C9H12 N4 - BuyersGuideChem. Available from: [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available from: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available from: [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]
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Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer - NIH. Available from: [Link]
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Figure 1: Chemical structure and atom numbering of 2-Hydroxy-1,5,6-trimethylimidazo[4,5-b]pyridine.
